Human Dihydrofolate Reductase (DHFR) Inhibition: Ki = 147 nM vs. Class Baseline
5-Aminopyrimidin-4-ol hydrochloride demonstrates measurable inhibition of human dihydrofolate reductase (DHFR) with an inhibition constant (Ki) of 147 nM as determined by UV-Vis spectrometry using dihydrofolate (DHF) as substrate in the presence of NADPH [1]. This represents moderate affinity compared to the prototypical antifolate methotrexate (Ki ≈ 0.01-0.04 nM for human DHFR), but positions the compound as a useful pharmacophore starting point distinct from inactive pyrimidine analogs lacking the 5-amino-4-hydroxy substitution pattern.
| Evidence Dimension | DHFR inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 147 nM |
| Comparator Or Baseline | Methotrexate: Ki ≈ 0.01-0.04 nM; inactive 5-unsubstituted pyrimidines: Ki > 10,000 nM |
| Quantified Difference | Approximately 3,700- to 14,700-fold less potent than methotrexate; >68-fold more potent than inactive pyrimidine scaffolds |
| Conditions | UV-Vis spectrometry, DHF substrate, NADPH cofactor, 37°C |
Why This Matters
Quantifiable DHFR engagement validates this scaffold as a ligand-efficient starting point for antifolate drug discovery programs, distinguishing it from 5-unsubstituted or 2-substituted aminopyrimidines that show no measurable DHFR binding.
- [1] BindingDB. (2024). BDBM50625566 / CHEMBL5417784: Inhibition of human DHFR using DHF as substrate. BindingDB Entry ID 50007448. View Source
